

DL-Cysteine: A Comprehensive Technical Guide to its Chemical and Physical Properties

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Compound of Interest

Compound Name: **DL-Cysteine**

Cat. No.: **B559558**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cysteine, a racemic mixture of the sulfur-containing amino acid cysteine, is a pivotal molecule in various scientific disciplines. Its unique chemical reactivity, stemming from the thiol group, underpins its crucial roles in protein structure, enzyme catalysis, and cellular redox homeostasis. This technical guide provides an in-depth exploration of the chemical and physical properties of **DL-cysteine**, offering a valuable resource for researchers, scientists, and professionals in drug development. The information herein is presented to facilitate a comprehensive understanding of this multifaceted amino acid, with a focus on quantitative data, detailed experimental methodologies, and the visualization of its involvement in key biological pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **DL-Cysteine** are summarized in the tables below, providing a consolidated reference for its key properties.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	<chem>C3H7NO2S</chem>	[1] [2]
Molecular Weight	121.16 g/mol	[1] [3]
Appearance	White to off-white crystalline powder	[3] [4]
Melting Point	225 °C (decomposes)	[2] [5]
Density	1.334 g/cm³ (estimate)	[4]
pKa ₁ (α-carboxyl)	~1.92	[6]
pKa ₂ (α-ammonium)	~8.37	[6]
pKa ₃ (thiol)	~10.46	[6]

Solubility Profile

Solvent	Solubility	Reference(s)
Water	Partly soluble	[2] [5]
1 N HCl	25 mg/mL	[2] [5]
Ethanol	Soluble	[2]
Acetic Acid	Soluble	[2]
Acetone	Insoluble	[2]
DMSO	Soluble	[4]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of **DL-Cysteine**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which **DL-Cysteine** transitions from a solid to a liquid state.

Materials:

- **DL-Cysteine** powder
- Capillary tubes (sealed at one end)
- Melting point apparatus
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of dry **DL-Cysteine** powder is finely ground using a mortar and pestle.
- Capillary Loading: The open end of a capillary tube is pressed into the ground powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. The packed sample height should be 2-3 mm.
- Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
- Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range. For **DL-Cysteine**, decomposition is observed at the melting point.

Solubility Determination (Gravimetric Method)

Objective: To quantitatively determine the solubility of **DL-Cysteine** in a given solvent at a specific temperature.

Materials:

- **DL-Cysteine** powder
- Solvent of interest (e.g., water)
- Thermostatic shaker or water bath
- Analytical balance
- Filtration apparatus (e.g., syringe filter)
- Evaporating dish

Procedure:

- Saturation: An excess amount of **DL-Cysteine** is added to a known volume of the solvent in a sealed container.
- Equilibration: The mixture is agitated in a thermostatic shaker or water bath at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
- Filtration: A known volume of the saturated solution is carefully withdrawn and filtered to remove any undissolved solid.
- Weighing: The filtered solution is transferred to a pre-weighed evaporating dish, and the total weight is recorded.
- Evaporation: The solvent is evaporated from the dish using a gentle heat source (e.g., oven at a temperature below the decomposition point of cysteine).
- Final Weighing: The evaporating dish containing the dried solute is weighed again.
- Calculation: The solubility is calculated from the mass of the dissolved **DL-Cysteine** and the volume of the solvent used.

Spectroscopic Analysis

Objective: To identify the functional groups present in **DL-Cysteine** based on their characteristic infrared absorption frequencies.

Materials:

- **DL-Cysteine** powder
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet): A small amount of **DL-Cysteine** (1-2 mg) is mixed with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture is ground to a fine, homogenous powder.
- Pellet Formation: The powder mixture is placed into a pellet die and pressed under high pressure to form a thin, transparent pellet.
- Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm^{-1}).
- Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to the functional groups of **DL-Cysteine**, such as O-H, N-H, C=O, and S-H stretches.

Objective: To elucidate the molecular structure of **DL-Cysteine** by analyzing the magnetic properties of its atomic nuclei.

Materials:

- **DL-Cysteine**
- Deuterated solvent (e.g., D_2O)
- NMR tubes

- NMR spectrometer

Procedure:

- Sample Preparation: A small amount of **DL-Cysteine** is dissolved in a deuterated solvent (e.g., D₂O) in an NMR tube. The concentration is typically in the range of 5-25 mg/mL.
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: A proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and spectral width.
- ¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
- Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of **DL-Cysteine**.

Objective: To determine the molecular weight and fragmentation pattern of **DL-Cysteine**.

Materials:

- **DL-Cysteine**
- Solvent (e.g., methanol/water mixture)
- Mass spectrometer (e.g., with electrospray ionization - ESI)

Procedure:

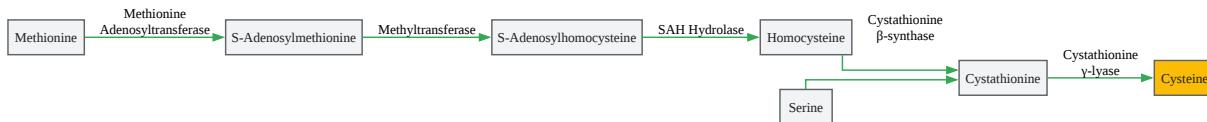
- Sample Preparation: A dilute solution of **DL-Cysteine** is prepared in a suitable solvent.
- Infusion: The solution is introduced into the mass spectrometer's ion source via direct infusion.

- Ionization: The **DL-Cysteine** molecules are ionized, typically using a soft ionization technique like ESI to minimize fragmentation.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak confirms the molecular weight of **DL-Cysteine**.

Signaling Pathways

Cysteine plays a critical role in several fundamental signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways.

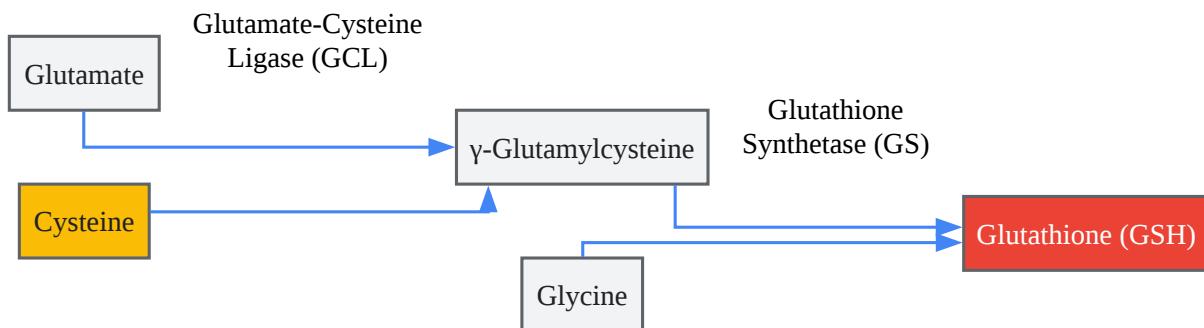
Cysteine Biosynthesis Pathway



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Caption: Overview of the transsulfuration pathway for cysteine biosynthesis.

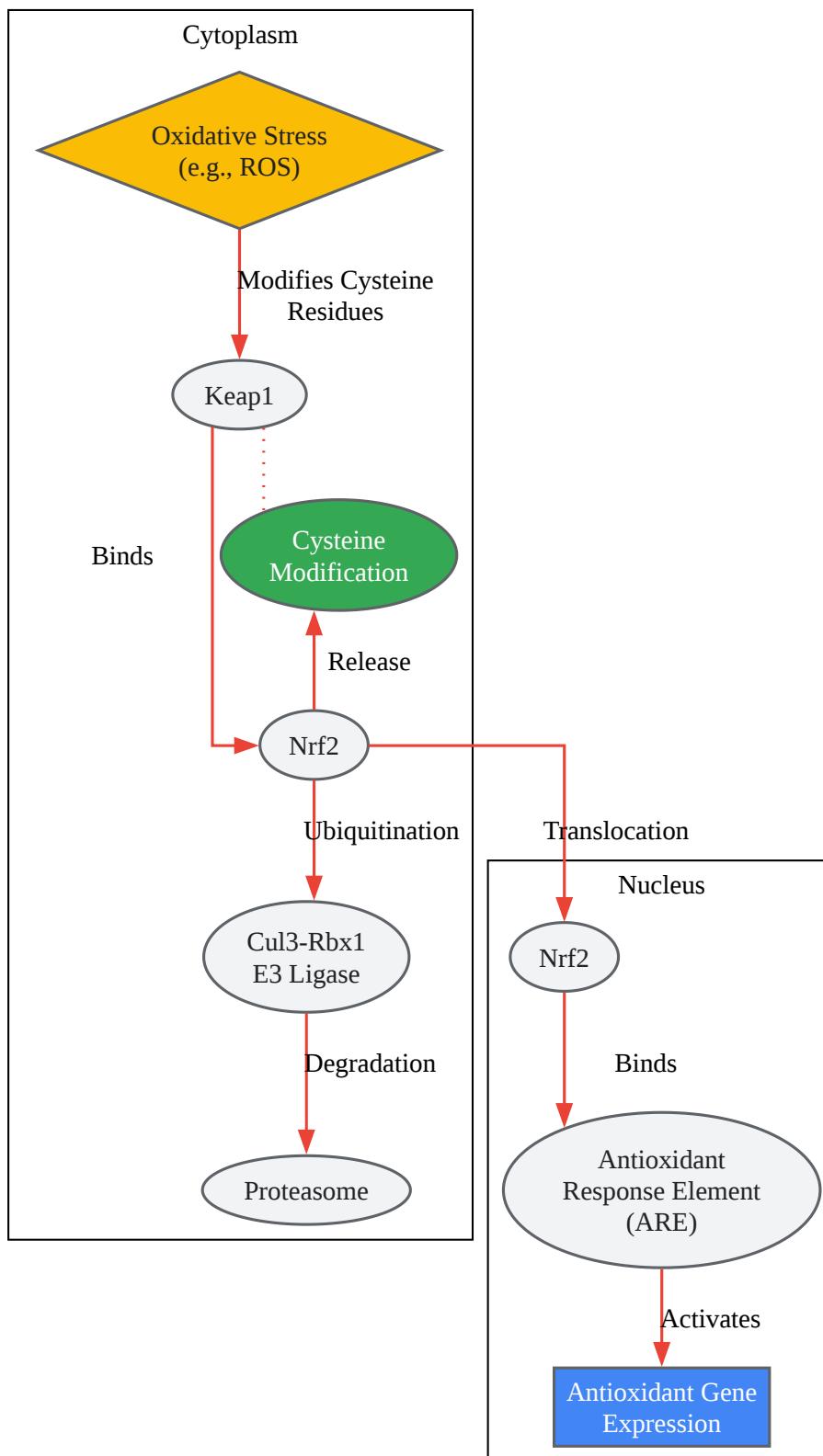
Glutathione Synthesis Pathway



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Caption: The two-step enzymatic synthesis of glutathione from its constituent amino acids.

Cysteine in Redox Signaling (Keap1-Nrf2 Pathway)



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Caption: Cysteine residues in Keap1 act as sensors for oxidative stress, regulating Nrf2 activity.

Conclusion

This technical guide has provided a detailed overview of the core chemical and physical properties of **DL-Cysteine**. The tabulated data offers a quick and accessible reference, while the experimental protocols provide a foundation for laboratory investigation. The inclusion of signaling pathway diagrams highlights the central role of cysteine in fundamental biological processes. It is anticipated that this comprehensive resource will be of significant value to researchers, scientists, and drug development professionals working with this important amino acid. Further research into the nuanced roles of D- and L-cysteine individually will continue to expand our understanding of this molecule's significance in biology and medicine.

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